6-氨基-2-乙基喹啉-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

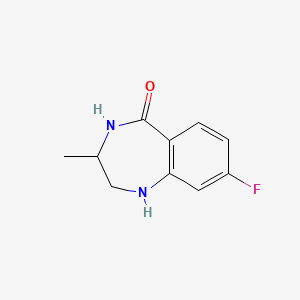

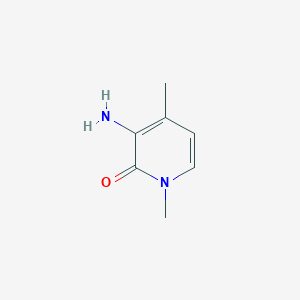

6-Amino-2-ethylquinolin-4-ol is a chemical compound with the formula C11H12N2O and a molecular weight of 188.23 g/mol . It is a derivative of quinoline, a class of compounds that are ubiquitous in synthetic and natural compounds used in medicinal, bioorganic, agrochemical, and industrial chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Amino-2-ethylquinolin-4-ol, often involves α,β-unsaturated aldehydes as starting materials . Various methods have been developed to tackle the two main steps of synthesis: genetic diversification (library generation), and isolation of the variants of interest . The use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions are highlighted in the literature .Molecular Structure Analysis

The molecular structure of 6-Amino-2-ethylquinolin-4-ol can be analyzed using various techniques such as NMR, HPLC, and LC-MS . These techniques provide detailed information about the molecular structure and the arrangement of atoms within the molecule .Chemical Reactions Analysis

The chemical reactivity of 6-Amino-2-ethylquinolin-4-ol can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates formed during chemical reactions . The use of these tools can help in understanding the feasibility and kinetics of the electron-transfer event .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Amino-2-ethylquinolin-4-ol can be analyzed using various techniques . These properties include hardness, topography, hydrophilicity, and others that are known to be important parameters in the biological evaluation of materials .科学研究应用

分子合成和表征:

- 探索了与 6-氯-8-乙基喹啉相关的衍生物的制备和性质,重点是合成和表征 6-氯-8-乙基-5-硝基喹啉等化合物,并探索它们的性质和反应。该研究深入探讨了这些衍生物的合成路线、反应条件和结构解析,有助于理解喹啉化合物的化学行为和潜在应用 (Crawford & Capps, 1963)。

衍生化试剂的开发:

- 设计并合成了一种新型的具有 6-甲氧基-4-喹啉部分的柱前衍生化试剂,用于氨基酸分析。该试剂由于其热/光稳定性和高质子亲和位点,可以使用荧光检测器和电喷雾电离质谱仪进行灵敏测定。该研究展示了该试剂在手性氨基酸分析中的应用,展示了其在氨基酸衍生化和分离方面的效率 (Oyama 等,2015)。

作用机制

Target of Action

6-Amino-2-ethylquinolin-4-ol is a derivative of quinoline, a class of compounds known for their significant role in pharmaceutics and modern multi-purpose materials science . The primary targets of quinoline derivatives are often bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .

Mode of Action

Quinoline derivatives are known to interact with their targets by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling . This interaction inhibits bacterial DNA synthesis, leading to the death of the bacteria .

Biochemical Pathways

Quinoline derivatives are known to interfere with dna synthesis in bacteria by inhibiting the action of gyrase and topoisomerase iv enzymes . This disruption can lead to downstream effects such as the inhibition of bacterial growth and replication .

Pharmacokinetics

Quinoline derivatives are generally known for their excellent tissue penetration, which enhances their bioavailability .

Result of Action

6-Amino-2-ethylquinolin-4-ol and other quinoline derivatives exhibit pronounced antioxidant activity . They act as scavengers of free radicals, which play a crucial role in oxidative damage, a key factor in the initiation and progression of various diseases . By neutralizing these radicals, 6-Amino-2-ethylquinolin-4-ol can potentially mitigate oxidative damage to biomolecules .

Action Environment

The action, efficacy, and stability of 6-Amino-2-ethylquinolin-4-ol can be influenced by various environmental factors. For instance, conditions such as UV irradiation and environmental pollution can increase the concentration of reactive radical species . As an antioxidant, 6-Amino-2-ethylquinolin-4-ol can help neutralize these radicals, thereby reducing oxidative damage . .

属性

IUPAC Name |

6-amino-2-ethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-8-6-11(14)9-5-7(12)3-4-10(9)13-8/h3-6H,2,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINGYUUWYAWXNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)C2=C(N1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-ethyl-1,4-dihydroquinolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

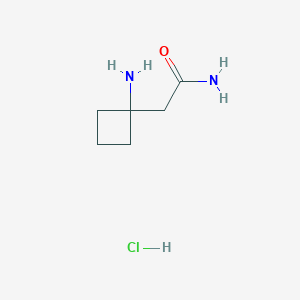

![2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1377335.png)

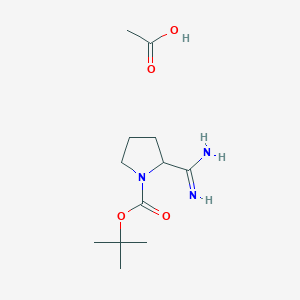

![1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride](/img/structure/B1377336.png)

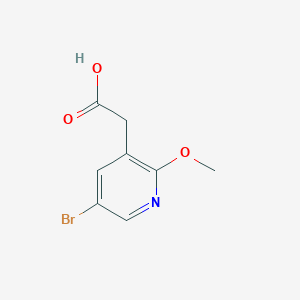

![1-[(4-bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1377338.png)

![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1377341.png)